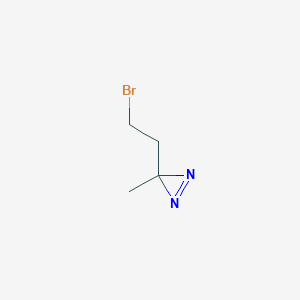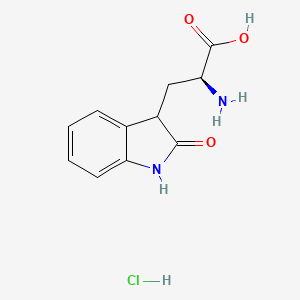![molecular formula C12H14N2O3 B2834972 N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide CAS No. 2411318-05-1](/img/structure/B2834972.png)
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide, also known as HMPA, is a chemical compound that has been extensively studied for its various applications in scientific research. HMPA is a colorless liquid that is soluble in water and has a molecular weight of 185.23 g/mol. This compound is widely used as a solvent and reagent in various chemical reactions due to its unique properties.
Mecanismo De Acción
The mechanism of action of N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide is not fully understood. However, it is believed that this compound acts as a coordinating solvent due to its ability to form hydrogen bonds with various functional groups. This property allows this compound to stabilize transition states and intermediates, which enhances the reaction rate and yield.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not considered harmful to humans or animals. However, it is important to note that this compound can cause skin and eye irritation if it comes into contact with these areas. Additionally, this compound has been shown to have a mild anesthetic effect on animals, which may be due to its ability to interact with nerve cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide is its ability to enhance the reaction rate and yield in various organic reactions. Additionally, this compound can be used as a reaction medium for various reactions, which allows for the development of new catalysts and materials. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale reactions.
Direcciones Futuras
There are several future directions for the use of N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide in scientific research. One potential application is the use of this compound as a reaction medium for the synthesis of new materials and catalysts. Additionally, this compound could be used as a co-solvent in various organic reactions to enhance the reaction rate and yield. Finally, the use of this compound as a complexing agent for metal ions could lead to the development of new catalysts and materials.
Métodos De Síntesis
The synthesis of N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide involves the reaction of 3-methoxypyridine with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with hydroxylamine hydrochloride to yield this compound. The overall yield of this synthesis method is around 60%.
Aplicaciones Científicas De Investigación
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide has been extensively used in scientific research as a solvent and reagent due to its unique properties. It has been used as a co-solvent in various organic reactions to enhance the reaction rate and yield. This compound has also been used as a reaction medium in various reactions such as C-C bond formation, reduction, and oxidation reactions. Additionally, this compound has been used as a complexing agent for various metal ions, which has led to the development of new catalysts and materials.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-5-11(16)14-8-9(15)12-10(17-2)6-4-7-13-12/h4,6-7,9,15H,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAKAMYDQRWPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(C1=C(C=CC=N1)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2834899.png)


![N-(3-chloro-4-methylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2834905.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2834906.png)
![2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl 2-methylbenzoate](/img/structure/B2834907.png)

![ethyl 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2834910.png)
